molecular formula C28H39ClN4O3S2 B6526575 4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1135141-21-7

4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No. B6526575
CAS RN: 1135141-21-7
M. Wt: 579.2 g/mol
InChI Key: FIZWSDFJSFVALJ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide , which is a functional group characterized by the presence of a sulfur atom connected to two oxygen atoms via double bonds, and to an amine group. Sulfonamides are known for their use in some types of medications, particularly antibiotics.

Scientific Research Applications

Theoretical Implications

Theoretical implications refer to how a study contributes to advancing our understanding of a specific field. For “MLS001239361,” researchers might explore its impact on existing theories related to benzothiazole derivatives, sulfonamides, or drug design. By elucidating novel relationships or mechanisms, this compound could shape theoretical frameworks and guide future investigations .

a. Anticancer Potential: Given its benzothiazole scaffold, this compound could be investigated for its antitumor properties. Researchers might explore its effects on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents.

b. Anti-Inflammatory Activity: Sulfonamides often exhibit anti-inflammatory effects. “MLS001239361” could be evaluated for its ability to modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs.

c. Antibacterial Properties: Sulfonamides have a rich history in antibacterial therapy. Researchers could assess whether “MLS001239361” shows promise against bacterial pathogens, including drug-resistant strains.

d. Targeting Enzymes: The compound’s structure suggests interactions with enzymes. Investigating its inhibitory effects on specific enzymes (e.g., carbonic anhydrases) could reveal therapeutic applications.

e. Neuroprotection: Benzothiazole derivatives sometimes exhibit neuroprotective properties. Researchers might explore whether “MLS001239361” protects neurons from oxidative stress or neurodegenerative conditions.

f. Drug Delivery Systems: Considering its hydrochloride form, “MLS001239361” could be incorporated into drug delivery systems. Researchers might explore its solubility, stability, and release kinetics.

Ethical Considerations

When conducting research involving “MLS001239361,” ethical implications must be addressed. If human participants are involved, researchers should ensure informed consent, privacy protection, and adherence to ethical guidelines .

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O3S2.ClH/c1-5-21-12-17-25-26(20-21)36-28(29-25)32(19-9-18-30(2)3)27(33)22-13-15-24(16-14-22)37(34,35)31(4)23-10-7-6-8-11-23;/h12-17,20,23H,5-11,18-19H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZWSDFJSFVALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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